Cas no 13142-82-0 (1-(2-methoxyphenyl)-3-phenylurea)

1-(2-methoxyphenyl)-3-phenylurea structure
13142-82-0 structure
Product name:1-(2-methoxyphenyl)-3-phenylurea
CAS No:13142-82-0
MF:C14H14N2O2
MW:242.27316
CID:898629
PubChem ID:295248

1-(2-methoxyphenyl)-3-phenylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methoxyphenyl)-3-phenylurea
    • 1-Phenyl-3-(2-methoxyphenyl)urea
    • 1-o-anisoyl-3-phenylurea
    • AC1L6NQ7
    • AC1Q4EKC
    • Carbanilide, 2-methoxy-
    • CBDivE_009961
    • N-(2-Methoxyphenyl)-N'-phenylharnstoff
    • N-(2-Methoxy-phenyl)-N'-phenyl-harnstoff
    • N-(2-methoxyphenyl)-N'-phenylurea
    • N-(2-methoxyphenyl)-N'-phenyl-urea
    • N-(2-methoxy-phenyl)-N'-phenyl-urea
    • N'-o-Methoxyphenyl-N-phenylharnstoff
    • NSC164409
    • Oprea1_295035
    • STK387889
    • Urea, N-(2-methoxyphenyl)-N'-phenyl-
    • DTXCID00255295
    • NSC 164409
    • AKOS001305066
    • HMS1578N02
    • SR-01000201787
    • NSC-164409
    • 2-Methoxycarbanilide
    • Z44586340
    • SR-01000201787-1
    • Cambridge id 7155893
    • DTXSID70304163
    • N-2-methoxyphenyl-N'-phenyl urea
    • 13142-82-0
    • Inchi: InChI=1S/C14H14N2O2/c1-18-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17)
    • InChI Key: LSHOLDAVJGTKOV-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2

Computed Properties

  • Exact Mass: 242.10562
  • Monoisotopic Mass: 242.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 50.4Ų

Experimental Properties

  • PSA: 50.36
  • LogP: 3.48520

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